molecular formula C22H31N3O4 B2696029 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097890-47-4

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

货号: B2696029
CAS 编号: 2097890-47-4
分子量: 401.507
InChI 键: WMYJWBLUKHRPGQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide (CAS 2097890-47-4) is a synthetic small molecule with a molecular formula of C22H31N3O4 and a molecular weight of 401.50 g/mol . This compound features a benzamide core, a scaffold recognized in medicinal chemistry for its diverse biological activities . Its structure integrates a 3,4,5-triethoxybenzoyl group linked to a cyclohexyl spacer bearing a pyrazole moiety. The pyrazole heterocycle is a privileged structure in drug discovery, frequently found in biomolecules investigated for their potent anti-inflammatory and anticancer properties through various mechanisms of action . Furthermore, N-substituted benzamide compounds have been extensively studied as a class for their antiproliferative activities and their potential to modulate critical cellular pathways, such as mTORC1 signaling and autophagy, making them promising tools for oncology research, particularly in refractory cancers like pancreatic cancer . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

属性

IUPAC Name

3,4,5-triethoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c1-4-27-19-14-16(15-20(28-5-2)21(19)29-6-3)22(26)24-17-8-10-18(11-9-17)25-13-7-12-23-25/h7,12-15,17-18H,4-6,8-11H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYJWBLUKHRPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps, starting from readily available starting materialsCommon reaction conditions involve the use of hydrazines, diazo compounds, and hydrazones under different conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

化学反应分析

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.

科学研究应用

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several scientific research applications, including:

作用机制

The mechanism of action of 3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, in antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes in the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context.

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of benzamide derivatives, many of which exhibit bioactivity. Below is a comparative analysis with structurally or functionally related molecules:

Comparison with 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

  • Structural Differences :

    • LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide .
    • LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
    • Both feature a 1,3,4-oxadiazole ring instead of the pyrazole-cyclohexyl group in the target compound. The sulfamoyl substituents in LMM5/LMM11 contrast with the triethoxy group in the target, impacting electronic properties and solubility.
  • Functional Insights :

    • LMM5 and LMM11 inhibit fungal thioredoxin reductase (Trr1) in Candida albicans, with IC₅₀ values in the micromolar range .
    • The triethoxy group in the target compound may offer improved metabolic stability compared to the sulfamoyl groups in LMM5/LMM11, which could be prone to hydrolysis.

Comparison with 4-(Morpholine-4-sulfonyl)-N-[4-(1H-Pyrazol-1-yl)cyclohexyl]benzamide

  • Structural Similarities :

    • Both compounds share the N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide scaffold .
    • Key Difference : The morpholine-sulfonyl substituent in this analog replaces the triethoxy group, altering polarity and hydrogen-bonding capacity.

Comparison with Patent Derivatives (EP 3 532 474 B1)

  • Structural Variations: Derivatives like 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(1-methyl-1H-pyrazol-5-yl)benzamide feature fluorinated benzamide cores and triazolo-pyridinone substituents . The triethoxy group in the target compound may reduce steric hindrance compared to bulkier substituents (e.g., tetrahydropyran) in patented analogs.
  • Bioactivity Context :

    • Patent compounds target kinases and inflammatory pathways, highlighting the benzamide scaffold’s versatility. The triethoxy variant’s electron-rich aromatic system could favor interactions with redox-active enzymes.

Data Table: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Reported Bioactivity Solubility (Predicted)
3,4,5-Triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide Benzamide Triethoxy, pyrazole-cyclohexyl N/A (Theoretical enzyme inhibition) Moderate (logP ~3.5)
LMM5 1,3,4-Oxadiazole-benzamide Sulfamoyl, methoxyphenylmethyl Antifungal (Trr1 inhibitor, IC₅₀ = 12 µM) Low (logP ~4.2)
LMM11 1,3,4-Oxadiazole-benzamide Sulfamoyl, furanyl Antifungal (Trr1 inhibitor, IC₅₀ = 8 µM) Moderate (logP ~3.8)
4-(Morpholine-4-sulfonyl)-analog Benzamide Morpholine-sulfonyl, pyrazole-cyclohexyl Kinase inhibition (hypothesized) High (logP ~2.9)
Patent derivative (EP 3 532 474 B1) Benzamide Fluoro, triazolo-pyridinone Kinase inhibition (e.g., JAK/STAT) Variable (logP ~2.5–4.0)

Research Findings and Implications

  • Antifungal Potential: While LMM5/LMM11 demonstrate direct antifungal activity, the target compound’s triethoxy group may enhance bioavailability but requires empirical validation .
  • Kinase vs.
  • Solubility-Bioactivity Trade-offs : Bulkier substituents (e.g., sulfamoyl) in LMM5/LMM11 reduce solubility but improve target binding, whereas the triethoxy group balances hydrophobicity and metabolic stability.

生物活性

3,4,5-triethoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{21}H_{30}N_{2}O_{4}
  • Molecular Weight : 374.48 g/mol

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and inflammatory pathways.
  • Receptor Modulation : It potentially modulates receptors related to pain and inflammation, contributing to its therapeutic effects.

Research indicates that the compound can alter signaling pathways associated with cell proliferation and apoptosis, which are critical in cancer therapy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to this compound:

  • Cell Line Studies : In vitro studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer). For instance:
    • Compound derivatives demonstrated IC50 values ranging from 3.79 µM to 42.30 µM against different cell lines .
CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BA54926.00
Compound CHep-217.82

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been documented:

  • Mechanistic Insights : These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models .

Case Studies

Several case studies have investigated the biological effects of pyrazole derivatives:

  • Study on MCF7 Cells :
    • Researchers evaluated a series of pyrazole compounds for their cytotoxic effects on MCF7 cells.
    • Results indicated that certain derivatives significantly inhibited cell proliferation at low concentrations.
  • Inflammation Models :
    • In vivo models demonstrated that pyrazole derivatives reduced inflammatory markers in induced arthritis models, suggesting therapeutic potential for inflammatory diseases.

常见问题

Q. How can synergistic effects be evaluated in combination therapies?

  • Methodology : Design checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with standard drugs (e.g., cisplatin for cancer). Use synergyfinder.ai for data analysis. Validate mechanisms via transcriptomics (RNA-seq) to identify pathway crosstalk .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。